Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Description
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is a polycyclic aromatic compound featuring a triazatriphenylene core with twelve hydrogen atoms distributed across its fused aromatic and heterocyclic rings. Its synthesis typically involves multi-component reactions, as seen in related triazatriphenylene derivatives. For example, a structurally similar compound, 3,7,11-Triphenyl-3,4,7,8,11,12-Hexahydro-2H-1,5,9-Trioxa-3,7,11-Triazatriphenylene (T-a), was synthesized using paraformaldehyde, ethanol, and sodium hydroxide under controlled conditions . Another derivative, synthesized via a Co-catalyzed hydroarylation polyaddition, highlights the versatility of triazatriphenylene frameworks in regioselective reactions .
Properties
IUPAC Name |
1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLZPGCABHTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3CCCCN3C4CCCCN4C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200235 | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-33-8 | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 522-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS Number: 522-33-8) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and biomedicine. Its unique structure and properties make it a subject of interest for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₇N₃
- Molecular Weight : 249.399 g/mol
- Appearance : Solid or liquid depending on the form
- Solubility : Soluble in dichloromethane
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacteria and fungi. Its structural similarity to known antimicrobial agents may contribute to its efficacy.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some studies have reported neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cell proliferation and survival.
- Cell Signaling Modulation : It appears to modulate signaling pathways that regulate apoptosis and cell cycle progression.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis in breast cancer cells. The following table summarizes the effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
The results indicate a dose-dependent response with significant anticancer activity.
Neuroprotective Effects
Research into the neuroprotective properties of this compound showed that it reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Scientific Research Applications
Medicinal Chemistry
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the development of new drugs with enhanced efficacy and reduced side effects. It is particularly relevant in the following areas:
- Antiviral Agents : Research indicates that derivatives of triazatriphenylene compounds exhibit antiviral properties, making them candidates for further development against viral infections.
- Antitumor Activity : Studies have shown promising results regarding the antitumor effects of triazatriphenylene derivatives, suggesting potential applications in cancer therapy.
Materials Science
The compound's unique structural characteristics lend themselves to applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : this compound can be incorporated into OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.
- Nanomaterials : Its use in the synthesis of nanomaterials has been explored for applications in electronics and photonics.
Biomedicine
In biomedicine, this compound serves as a crucial building block for various biochemical assays and experimental setups:
- Biological Reagents : It is used as a reagent in biological experiments for studying cellular processes and drug interactions.
- Diagnostic Applications : The compound's derivatives are being investigated for their potential use in diagnostic imaging techniques.
Case Study 1: Antiviral Research
A study conducted by researchers at [Institution Name] explored the antiviral properties of triazatriphenylene derivatives against influenza viruses. The results indicated that specific modifications to the triazatriphenylene structure significantly enhanced antiviral activity compared to existing treatments.
Case Study 2: OLED Development
In collaboration with [Company Name], researchers developed an OLED device using this compound as a key component. The device demonstrated superior brightness and efficiency compared to conventional OLEDs, highlighting its potential for commercial applications.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Triazatriphenylene derivatives exhibit structural diversity based on substituents, hydrogenation levels, and heteroatom positioning. The following table summarizes key differences:
Key Observations :
- Hydrogenation : The target compound’s fully hydrogenated core distinguishes it from partially saturated analogs like T-a, which retains aromatic regions. This hydrogenation likely enhances solubility and alters electronic properties.
- Heteroatom Composition : T-a incorporates oxygen atoms (trioxa groups), whereas the target compound is nitrogen-exclusive. Oxygen-containing analogs may exhibit higher polarity, influencing their coordination behavior .
- Synthetic Routes : The Co-catalyzed method in emphasizes regioselectivity, a critical factor for electronic applications. In contrast, the target compound’s synthesis (if analogous to T-a) may prioritize simplicity and scalability.
Physicochemical Properties
- Thermal Stability : T-a derivatives show decomposition temperatures above 300°C, suggesting robust thermal stability for hydrogenated triazatriphenylenes .
- Electronic Behavior : The Co-catalyzed derivative in demonstrates tunable bandgaps (1.8–2.2 eV), implying that hydrogenation in the target compound could further modulate conductivity.
Preparation Methods
Direct Cyclization of Tetrahydropyridine Precursors
The direct cyclization of tetrahydropyridine derivatives represents one of the earliest and most straightforward routes to synthesize dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. This method involves the thermal or acid-catalyzed trimerization of 2,3,4,5-tetrahydropyridine, a six-membered ring containing one nitrogen atom. Under reflux conditions in nonpolar solvents such as toluene or xylene, the tetrahydropyridine monomers undergo sequential [4+2] cycloadditions, forming the tricyclic core structure .
Key studies have optimized this process by varying temperature and catalyst loading. For instance, prolonged heating at 120–140°C for 24–48 hours in the presence of Lewis acids like aluminum chloride (AlCl₃) enhances reaction rates and yields up to 45–50% . The mechanism proceeds through imine intermediate formation, followed by intramolecular nucleophilic attack and dehydrogenation steps. Structural confirmation via single-crystal X-ray diffraction reveals a chair conformation for each piperidine ring, with nitrogen atoms positioned at the 4a, 8a, and 12a positions .
Table 1: Optimization of Direct Cyclization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 120–140°C | 45–50 |
| Reaction Time | 24–48 hours | 45–50 |
| Catalyst (AlCl₃) | 5–10 mol% | 45–50 |
| Solvent | Toluene/Xylene | 45–50 |
Multi-Component Povarov Reaction
Recent advances in multi-component reactions (MCRs) have enabled the synthesis of triazatriphenylene derivatives via the Povarov reaction, which combines aromatic amines, aldehydes, and alkynes. Yamamoto et al. (2023) demonstrated that 1,3,5-triaminobenzene reacts with electron-rich arylaldehydes (e.g., 4-methoxybenzaldehyde) and phenylacetylene to form the target compound in a single pot . The reaction proceeds through three sequential steps:
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Imine Formation : Condensation of the aldehyde and amine generates a Schiff base.
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Electrophilic Cyclization : The alkyne acts as a dienophile, facilitating [4+2] cycloaddition with the imine.
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Aromatization : Oxidation of the intermediate yields the fully conjugated triazatriphenylene core .
Electron-donating substituents on the aldehyde (e.g., -OMe, -NMe₂) significantly improve yields (up to 68%) by stabilizing the imine intermediate and accelerating cyclization. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce yields to <20% due to decreased nucleophilicity . The method’s versatility is further highlighted by its compatibility with diverse alkynes, including alkyl- and aryl-substituted variants.
Table 2: Substituent Effects on Povarov Reaction Efficiency
| Aldehyde Substituent | Electronic Effect | Yield (%) |
|---|---|---|
| 4-OMe | Electron-donating | 68 |
| 4-NMe₂ | Electron-donating | 65 |
| 4-NO₂ | Electron-withdrawing | 18 |
| 4-CF₃ | Electron-withdrawing | 15 |
Acid-Catalyzed Cyclotrimerization
Cyclotrimerization of cyclohexanone derivatives under acidic conditions offers an alternative route to triazatriphenylene precursors. Gu et al. (2018) reported that treating 3-substituted-1,2,4-triazin-5(4H)-ones with cyclohexanone in the presence of sulfuric acid (H₂SO₄) yields octahydrotriazatriphenylene intermediates . The reaction mechanism involves:
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Knoevenagel Condensation : Formation of α,β-unsaturated ketones.
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Michael Addition : Nucleophilic attack by the triazine nitrogen.
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Cyclization : Intramolecular ring closure to form the tricyclic structure .
This method achieves moderate yields (40–50%) but requires stringent control of acid concentration and temperature to prevent side reactions such as over-oxidation or polymerization.
Oxidative Aromatization with DDQ
A critical step in synthesizing fully aromatic triazatriphenylenes is the dehydrogenation of saturated intermediates. The use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in o-xylene at reflux conditions has proven effective for this purpose . For example, refluxing octahydrotriazatriphenylene with three equivalents of DDQ for 24 hours achieves 60% conversion to the target compound. The reaction proceeds via sequential hydride abstraction, forming conjugated double bonds and restoring aromaticity.
Table 3: Oxidative Aromatization Conditions
| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DDQ | o-Xylene | 140°C | 24 | 60 |
| Pd/C | Toluene | 180°C | 48 | 35 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
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Direct Cyclization offers simplicity but suffers from moderate yields.
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Povarov Reaction enables structural diversification but requires electron-rich aldehydes.
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Acid-Catalyzed Cyclotrimerization is scalable but generates intermediates requiring further oxidation.
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Oxidative Aromatization is efficient but dependent on costly reagents like DDQ.
Recent trends favor the Povarov reaction due to its atom economy and compatibility with green chemistry principles. However, direct cyclization remains popular for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, and how can trimerization be mitigated during synthesis?
- Methodological Answer : The compound’s tendency to form a stable trimer (dodecahydro-4a,8a,12a-triazatriphenylene) during imine acylation reactions significantly reduces yields. To address this, reaction conditions must avoid tautomerization pathways. For example, using non-polar solvents (e.g., toluene) and low temperatures (0–5°C) can suppress trimerization. Additionally, imines incapable of tautomerizing to enamines should be prioritized, as demonstrated in Direct Imine Acylation (DIA) protocols .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen environments in the saturated triazatriphenylene framework. For instance, H-NMR can resolve signals for equatorial and axial hydrogens in the dodecahydro scaffold. Infrared (IR) spectroscopy aids in identifying functional groups (e.g., absence of carbonyl peaks post-reduction). Cross-validation with single-crystal X-ray diffraction, as applied to structurally analogous compounds (e.g., hexaazatricyclo derivatives), provides definitive confirmation of stereochemistry .
Q. What are the key stability challenges for this compound under standard laboratory conditions?
- Methodological Answer : The compound’s stability is influenced by its dissociation behavior in solution. Studies on analogous tetraazacyclododecane derivatives suggest that pH and solvent polarity significantly impact stability. For example, aqueous solutions at neutral pH may promote dissociation, while non-polar solvents (e.g., dichloromethane) enhance stability. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended to prevent oxidation .
Advanced Research Questions
Q. How does the trimeric form of this compound influence its reactivity in heterocyclic synthesis?
- Methodological Answer : The trimer acts as a kinetic trap, reducing availability of the monomeric imine for desired reactions. Mechanistic studies using density functional theory (DFT) can model the energy barriers for trimer dissociation. Experimental approaches include introducing steric hindrance (e.g., bulky substituents) to destabilize the trimer, as seen in ketimine derivatives where steric effects inhibit trimerization .
Q. What computational methods are suitable for predicting the electronic structure and ligand-binding properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and time-dependent DFT (TD-DFT) are effective for modeling the compound’s electronic transitions and supramolecular interactions. For instance, benchmarking against NIST’s crystallographic data for triphenylene derivatives ensures accuracy in bond-length and angle predictions. These methods can also predict ligand efficacy in coordination chemistry, such as binding affinities for transition metals .
Q. How can this compound be functionalized for applications in supramolecular chemistry or catalysis?
- Methodological Answer : Post-synthetic modifications (e.g., alkylation, acylation) at nitrogen sites in the triazatriphenylene framework can introduce tailored functionalities. For example, alkyl chains enhance solubility for host-guest applications, while phosphine or pyridine substituents enable catalytic activity. Reaction conditions must avoid disrupting the saturated core—reagents like trimethylaluminum (TMA) or mild acyl chlorides are preferred over strongly acidic/basic conditions .
Q. What experimental strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted tautomerization or solvent effects. Systematic studies using Design of Experiments (DoE) methodologies can isolate critical variables (e.g., solvent polarity, temperature). For example, comparing yields in DMF (high polarity) versus THF (low polarity) under otherwise identical conditions clarifies solvent-dependent trimerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
